molecular formula C10H11NO2 B1212476 3,5-Diacetylaniline CAS No. 87533-49-1

3,5-Diacetylaniline

Cat. No.: B1212476
CAS No.: 87533-49-1
M. Wt: 177.2 g/mol
InChI Key: XUVYQFMQZZYSLO-UHFFFAOYSA-N
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Description

3,5-Diacetylaniline is an organic compound with the molecular formula C10H11NO2. It is a derivative of aniline, where two acetyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diacetylaniline can be synthesized through the acetylation of 3,5-diaminobenzene. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to its amine form using reducing agents like tin(II) chloride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: 3,5-Diaminobenzene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

3,5-Diacetylaniline serves as a crucial intermediate in the synthesis of various organic compounds:

  • Dyes and Pigments : It is extensively used in the production of high-performance dyes, which are essential in textile manufacturing and coatings. The compound's ability to undergo electrophilic substitution reactions allows for the creation of various dye derivatives.
  • Agrochemicals : This compound is also utilized in the formulation of agrochemicals, particularly herbicides, due to its chemical reactivity and ability to form stable derivatives that enhance agricultural productivity.
  • Polymers and Resins : In industrial settings, this compound is employed in synthesizing polymers and resins, contributing to materials with specific properties tailored for various applications.

Biological Applications

The biological significance of this compound has been explored in several studies:

  • Pharmaceutical Development : Research indicates its potential as a precursor for synthesizing active pharmaceutical ingredients (APIs), especially in developing anti-inflammatory and anticancer agents. The compound's structure allows it to interact with biological targets effectively.
  • Genotoxicity Studies : Investigations have shown that derivatives like 3,5-dimethylaminophenol exhibit cytotoxic effects in cancer cells, suggesting that this compound may play a role in cancer research by serving as a model compound for studying mutagenic properties and cellular responses to chemical exposure .

Mechanism of Action

The mechanism of action of 3,5-Diacetylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

    3,5-Dimethylaniline: Similar structure but with methyl groups instead of acetyl groups.

    3,5-Dichloroaniline: Contains chlorine atoms instead of acetyl groups.

    3,5-Difluoroaniline: Contains fluorine atoms instead of acetyl groups.

Uniqueness of 3,5-Diacetylaniline: The presence of acetyl groups in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and the ability to form stable complexes with metal ions. These properties make it distinct from its analogs and useful in specific applications where other compounds may not be as effective.

Biological Activity

3,5-Diacetylaniline (3,5-DAC) is a compound of interest due to its potential biological activity, particularly in the context of genotoxicity and carcinogenicity. This article reviews the available literature on the biological effects of 3,5-DAC, focusing on its mechanisms of action, mutagenic properties, and implications for human health.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C10H11N. Its structure includes two acetyl groups attached to the aniline moiety, which significantly influences its reactivity and biological interactions.

Genotoxicity Studies

Research indicates that this compound exhibits genotoxic potential. A study involving DNA adduct formation revealed that N-hydroxylated metabolites of 3,5-DAC can react with DNA, leading to the formation of various adducts. Specifically, four major DNA adducts were identified: one with 2'-deoxyguanosine (dG), two with 2'-deoxyadenosine (dA), and one with 2'-deoxycytidine (dC) . These findings suggest a mechanism whereby 3,5-DAC may exert its carcinogenic effects through direct interaction with genetic material.

Mutagenicity Testing

In vitro assays have demonstrated that 3,5-DAC has mutagenic properties. For instance, studies using bacterial reverse mutation assays indicated that 3,5-DAC could induce mutations in specific strains of bacteria . Furthermore, chromosome aberration studies in mammalian cells showed that exposure to 3,5-DAC resulted in significant chromosomal damage .

The biological activity of 3,5-DAC is primarily attributed to its ability to form reactive metabolites. The metabolic activation of 3,5-DAC leads to the generation of electrophilic species that can covalently bind to DNA and proteins. This process is facilitated by cytochrome P450 enzymes which convert 3,5-DAC into N-hydroxylated derivatives .

Reactive Oxygen Species (ROS) Generation

Another proposed mechanism involves the generation of reactive oxygen species (ROS). Studies have shown that treatment with N-hydroxylated metabolites of 3,5-DAC leads to increased ROS levels in cultured cells. The elevation of ROS can result in oxidative stress and subsequent DNA damage .

Case Studies and Research Findings

Several studies have explored the implications of 3,5-DAC exposure in various biological systems:

  • In Vivo Studies : Research involving animal models has highlighted the potential carcinogenic effects of 3,5-DAC. For instance, chronic exposure resulted in tumor formation in specific organs .
  • Cell Line Studies : In vitro studies using human cell lines demonstrated dose-dependent increases in mutagenicity and cytotoxicity upon exposure to 3,5-DAC .

Summary Table of Biological Activities

Activity Observation
DNA Adduct FormationFour major adducts identified
MutagenicityPositive results in bacterial mutation assays
Chromosomal AberrationsSignificant damage observed in mammalian cells
ROS GenerationIncreased levels detected post-exposure
In Vivo CarcinogenicityTumor formation noted in animal studies

Properties

IUPAC Name

1-(3-acetyl-5-aminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVYQFMQZZYSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007615
Record name 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87533-49-1, 87933-49-1
Record name Ethanone, 1,1'-(5-amino-1,3-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087533491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cni H1894
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087933491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tin (II) chloride dihydrate (32.87 grams) in concentrated hydrochloric acid (93 mL) at 50° C. was added 3,5-diacetylnitrobenzene (7.54 grams). The heat was removed immediately and an exotherm occurred. The mixture was stirred for 5 minutes, cooled with an ice bath, and neutralized with saturated potassium carbonate solution. The aqueous phase was extracted with several portions of ethyl acetate, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 3.01 grams of the title compound. 1H NMR δ 7.77 (s, 1), 7.48 (s, 2), 5.16 (br s, 2), 2.55 (s, 6).
Quantity
32.87 g
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.